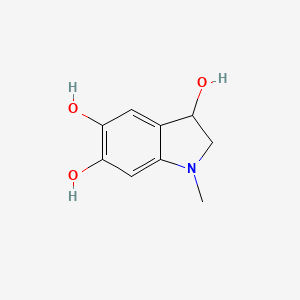
Adrenochrome o-semiquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adrenochrome o-semiquinone is a radical intermediate formed during the oxidation of adrenaline (epinephrine). It is part of the quinoid pathway of adrenaline oxidation, which involves the formation of various quinone and semiquinone compounds. This compound is of significant interest due to its role in free radical processes and potential implications in neurodegenerative diseases such as Parkinson’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adrenochrome o-semiquinone can be synthesized through the autoxidation of adrenaline in an alkaline medium. The process involves the deprotonation and subsequent cyclization of adrenaline, leading to the formation of intermediate products such as adrenaline quinone and the radical semiquinone .
Industrial Production Methods: While there is limited information on the industrial production of this compound specifically, the general approach involves the controlled oxidation of adrenaline using various oxidizing agents. Silver oxide (Ag₂O) is one of the first reagents employed for this purpose .
Analyse Des Réactions Chimiques
Types of Reactions: Adrenochrome o-semiquinone undergoes several types of reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of adrenochrome and other quinone derivatives.
Reduction: The compound can be reduced back to its parent catecholamine, adrenaline, under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles that target the quinone structure.
Common Reagents and Conditions:
Oxidizing Agents: Silver oxide (Ag₂O), potassium ferricyanide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be employed to revert the compound to its reduced form.
Major Products Formed:
Applications De Recherche Scientifique
Adrenochrome o-semiquinone has several scientific research applications, including:
Mécanisme D'action
Adrenochrome o-semiquinone exerts its effects through its role as a free radical intermediate. It participates in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions. These ROS can cause oxidative damage to cellular components, contributing to neurodegenerative processes . The compound’s interaction with enzymes like glutathione-S-transferase and quinone reductase helps mitigate its oxidative effects .
Comparaison Avec Des Composés Similaires
Adrenochrome: A direct oxidation product of adrenaline, sharing similar redox properties.
Adrenolutin: A further oxidation product of adrenochrome, more stable in blood.
Dopamine o-semiquinone: Another semiquinone radical formed from the oxidation of dopamine, with similar redox behavior.
Uniqueness: Adrenochrome o-semiquinone is unique due to its specific formation pathway from adrenaline and its role in the quinoid oxidation process. Its ability to generate ROS and participate in redox cycling distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydroindole-3,5,6-triol |
InChI |
InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3 |
Clé InChI |
ADHYBIYGSXQYDM-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C2=CC(=C(C=C21)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


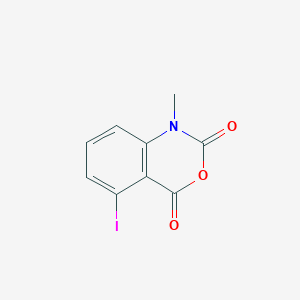
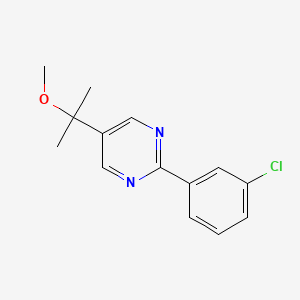

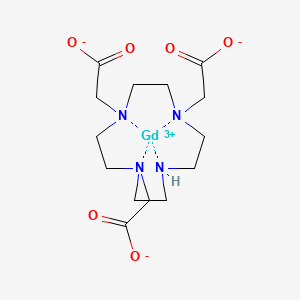
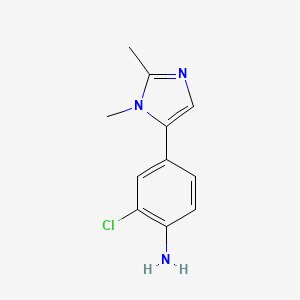

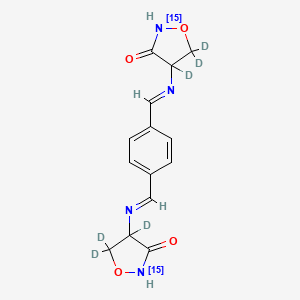
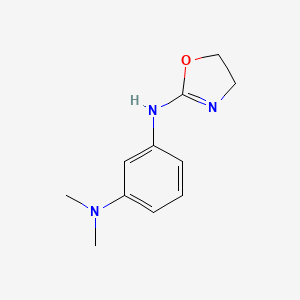
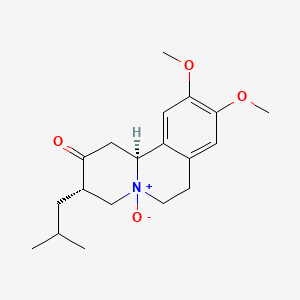
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
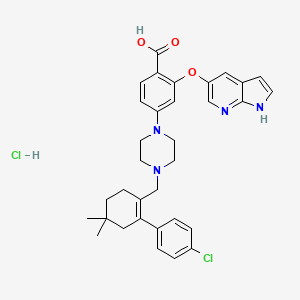
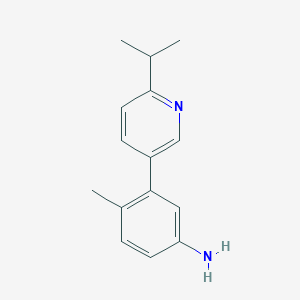
![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

